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Compound of Interest

Compound Name:
5-(4-Bromophenyl)cyclohexane-

1,3-dione

Cat. No.: B1287982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound with potential

applications in medicinal chemistry and materials science. As a derivative of cyclohexane-1,3-

dione, it possesses a scaffold of interest for the development of novel therapeutic agents and

functional materials. Accurate characterization of its molecular structure is paramount for its

application and further development. This technical guide provides a comprehensive overview

of the expected spectroscopic data for 5-(4-Bromophenyl)cyclohexane-1,3-dione, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

information presented herein is based on established spectroscopic principles and predicted

data, serving as a valuable resource for researchers in the field.
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Property Value

IUPAC Name 5-(4-bromophenyl)cyclohexane-1,3-dione

CAS Number 239132-48-0

Molecular Formula C₁₂H₁₁BrO₂

Molecular Weight 267.12 g/mol

Appearance Expected to be a solid

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the

following data are predicted based on the chemical structure of 5-(4-
Bromophenyl)cyclohexane-1,3-dione and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.50 Doublet 2H Ar-H (ortho to Br)

~ 7.20 Doublet 2H Ar-H (meta to Br)

~ 3.50 Multiplet 1H CH (C5)

~ 2.80 - 2.60 Multiplet 4H CH₂ (C4, C6)

~ 2.50 Singlet (broad) 2H CH₂ (C2)

¹³C NMR (Carbon-13) Predicted Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 205 C=O (C1, C3)

~ 140 Ar-C (C-Br)

~ 132 Ar-CH (meta to Br)

~ 129 Ar-CH (ortho to Br)

~ 122 Ar-C (ipso)

~ 48 CH₂ (C2)

~ 45 CH₂ (C4, C6)

~ 40 CH (C5)

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2960-2850 Medium Aliphatic C-H stretch

~ 1730-1700 Strong C=O stretch (β-diketone)

~ 1600-1450 Medium-Strong Aromatic C=C stretch

~ 1100-1000 Strong C-Br stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show the molecular ion peak and

characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for

bromine-containing fragments ([M]+ and [M+2]+ in a ~1:1 ratio) are expected.
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m/z Interpretation

266/268 [M]⁺, Molecular ion

185 [M - Br]⁺

157 [C₆H₄Br]⁺

111 [C₆H₇O₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 5-(4-Bromophenyl)cyclohexane-1,3-dione.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5-(4-Bromophenyl)cyclohexane-1,3-dione.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Instrument: 500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

¹H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16
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Relaxation delay: 1.0 s

Acquisition time: 3.28 s

Spectral width: 20 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with isopropanol.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 5-(4-Bromophenyl)cyclohexane-1,3-dione sample onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV
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Mass Analyzer: Quadrupole

GC Conditions (for sample introduction):

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold

for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione
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Caption: Molecular structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
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General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-
Bromophenyl)cyclohexane-1,3-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1287982#spectroscopic-data-nmr-ir-ms-
of-5-4-bromophenyl-cyclohexane-1-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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